molecular formula C11H10BrNO3 B1413856 Ethyl 2-bromo-3-cyano-5-methoxybenzoate CAS No. 1805413-99-3

Ethyl 2-bromo-3-cyano-5-methoxybenzoate

Cat. No.: B1413856
CAS No.: 1805413-99-3
M. Wt: 284.11 g/mol
InChI Key: OTXXIXKZMTVOHT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromo group at position 2, a cyano group at position 3, and a methoxy group at position 5 on the aromatic ring. These functional groups influence reactivity, solubility, and stability, making it a candidate for cross-coupling reactions or nucleophilic substitutions.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-5-8(15-2)4-7(6-13)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXXIXKZMTVOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-methoxybenzoate typically involves the bromination of 3-cyano-5-methoxybenzoic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated product with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: 2-bromo-3-cyano-5-methoxybenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-methoxybenzoate in chemical reactions involves the electrophilic nature of the bromine atom, which facilitates nucleophilic substitution. The cyano group can participate in various reactions due to its electron-withdrawing nature, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-bromo-3-cyano-5-methoxybenzoate with compounds from the Biopharmacule Speciality Chemicals catalog and other structurally related derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Substituent-Specific Comparisons

Bromo vs. Fluoro/Hydrogen Analogues
  • This compound: The bromo group enhances electrophilicity at position 2, facilitating Suzuki-Miyaura cross-coupling reactions. Bromine’s steric bulk and polarizability also increase molecular weight (MW: ~298.1 g/mol) compared to fluoro or hydrogen analogues.
  • 2-Ethoxy-6-fluorophenylboronic acid (BP-002) : Replacing bromo with fluoro reduces MW and alters electronic effects (fluorine’s electronegativity increases ring electron deficiency). This substitution improves solubility in polar solvents but reduces reactivity in某些 coupling reactions .
  • 2-Ethoxybenzonitrile (BP-014): Lacking bromo and ester groups, this compound exhibits lower steric hindrance, favoring nucleophilic aromatic substitution. Its cyano group enhances polarity (logP ~1.8) compared to brominated analogues .
Cyano Group vs. Other Electron-Withdrawing Groups
  • This compound: The cyano group at position 3 stabilizes negative charge during hydrolysis or nucleophilic attack, increasing resistance to ester cleavage.
  • 2-Ethoxyethyl cyanoacetate (BP-020): Contains a cyanoacetate moiety, which is more reactive toward Michael additions due to the α-hydrogen adjacent to the cyano group. This contrasts with the benzoate ester in the target compound, which lacks such reactivity .
Methoxy vs. Ethoxy/Other Alkoxy Groups
  • This compound: The methoxy group at position 5 donates electron density via resonance, partially counteracting the electron-withdrawing effects of bromo and cyano groups. This balance impacts regioselectivity in further functionalization.
  • 2'-Ethoxycarbonylmethoxy-4'-(3-methyl-2-butenyloxy) acetophenone (BP-006): Features ethoxycarbonyl and prenyloxy groups, which increase hydrophobicity (logP ~3.5) and steric bulk compared to the methoxy group in the target compound .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound 2-Br, 3-CN, 5-OCH₃, ethyl ester ~298.1 Cross-coupling, pharmaceutical synth N/A
2-Ethoxy-6-fluorophenylboronic acid (BP-002) 6-F, 2-OCH₂CH₃, boronic acid ~197.9 Suzuki-Miyaura coupling
2-Ethoxybenzonitrile (BP-014) 2-OCH₂CH₃, CN ~147.2 Nitrile-based coupling reactions
2-Ethoxyethyl cyanoacetate (BP-020) Ethoxyethyl ester, cyanoacetate ~185.2 Michael addition, polymer synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-3-cyano-5-methoxybenzoate
Reactant of Route 2
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Ethyl 2-bromo-3-cyano-5-methoxybenzoate

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